- Preparation of pyrimidine derivatives as antiviral agents, World Intellectual Property Organization, , ,

Cas no 951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid)

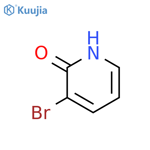

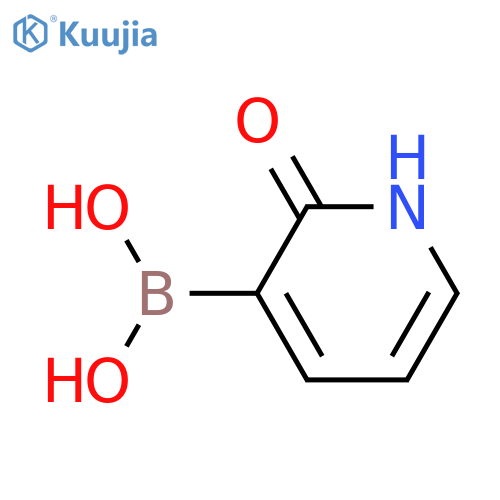

951655-49-5 structure

Nombre del producto:(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Número CAS:951655-49-5

MF:C5H6BNO3

Megavatios:138.917041301727

MDL:MFCD12964572

CID:1036515

PubChem ID:55262735

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Propiedades químicas y físicas

Nombre e identificación

-

- B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid

- (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

- (2-oxo-1H-pyridin-3-yl)boronic acid

- 2-hydroxypyridin-3-ylboronic acid

- 2-Oxo-1,2-dihydropyr

- 2-Oxo-1,2-dihydropyridin-3-yl-boronic Acid

- 1,2-Dihydro-2-oxo-pyridin-3-ylboronic acid

- (2-hydroxypyridin-3-yl)boronic acid

- 2-HYDROXYPYRIDINE-3-BORONIC ACID

- 2-hydroxypridine-3-boronic acid

- GLZIGOHMFYRHAO-UHFFFAOYSA-N

- FCH1436974

- AB59785

- AK120936

- OR302583

- BC001410

- 2-oxo-1,2-dihydropyridin-3-ylboronic acid

- AB00

- B-(1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid (ACI)

- AS-46540

- 951655-49-5

- DB-327667

- MFCD12964572

- MFCD10697509

- AKOS016000653

- CS1662

- (1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid

- SCHEMBL321446

- DTXSID90717034

- CS-0053509

- (2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BORONICACID

- SY031727

- AKOS006302942

-

- MDL: MFCD12964572

- Renchi: 1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)

- Clave inchi: GLZIGOHMFYRHAO-UHFFFAOYSA-N

- Sonrisas: O=C1C(B(O)O)=CC=CN1

Atributos calculados

- Calidad precisa: 139.0440732g/mol

- Masa isotópica única: 139.0440732g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

- Complejidad: 209

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 69.6

Propiedades experimentales

- Denso: 1.36±0.1 g/cm3 (20 ºC 760 Torr),

- Disolución: Soluble (188 g/l) (25 º C),

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1102638-10g |

B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid |

951655-49-5 | 95% | 10g |

$3090 | 2024-07-28 | |

| eNovation Chemicals LLC | D499264-250MG |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250mg |

$85 | 2024-07-21 | |

| eNovation Chemicals LLC | D499264-500MG |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 500mg |

$115 | 2024-07-21 | |

| eNovation Chemicals LLC | D499264-1G |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 1g |

$155 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1194894-1g |

2-Hydroxypyridine-3-boronic Acid |

951655-49-5 | 95% | 1g |

$860 | 2023-09-03 | |

| abcr | AB389689-250 mg |

2-Hydroxypyridine-3-boronic acid, 95%; . |

951655-49-5 | 95% | 250mg |

€301.40 | 2023-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124149-250mg |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250mg |

¥370.00 | 2024-04-24 | |

| Advanced ChemBlocks | G-7460-250MG |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 250MG |

$200 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12056-100G |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 97% | 100g |

¥ 72,586.00 | 2023-04-12 | |

| Chemenu | CM109184-250mg |

(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |

951655-49-5 | 95%+ | 250mg |

$*** | 2023-05-29 |

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium , 1,3-Propanediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → rt; rt → 19 °C; 19 °C → 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, rt → -76 °C

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5

Referencia

- Tricyclic compound, and preparation method therefor and medical use thereof, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt

Referencia

- Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → 19 °C; 19 °C → 0 °C

1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of heterocyclic antiviral compounds as hepatitis C virus NS5B polymerase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 130 °C

Referencia

- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -76 °C; 15 min, -76 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5

Referencia

- Heterocyclic compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C

1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referencia

- Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Raw materials

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Preparation Products

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Literatura relevante

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid) Productos relacionados

- 2138188-22-2(1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl-)

- 61148-17-2(2-Chloro-5-methylquinoxaline)

- 946358-36-7(6-3-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-ylquinoxaline)

- 954009-98-4(4-(3-methoxybenzoyl)-2-phenylmorpholine)

- 1285515-85-6(2-(benzyloxy)-5-(propan-2-yl)benzoic acid)

- 692283-74-2(2-(5-Bromo-4-formyl-2-methoxy-phenoxy)-N-(2-methoxy-phenyl)-acetamide)

- 2229226-56-4(2-(3-bromoprop-1-en-2-yl)-4-methoxypyridine)

- 329220-76-0(4,5-Dimethyl-2-phenylacetylamino-thiophene-3-carboxylic acid amide)

- 2229559-82-2(1-methyl-3-5-(2-methylcyclopropyl)furan-2-yl-1H-pyrazol-5-amine)

- 1206984-93-1(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

Proveedores recomendados

atkchemica

(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Pureza:99%

Cantidad:5g

Precio ($):353.0